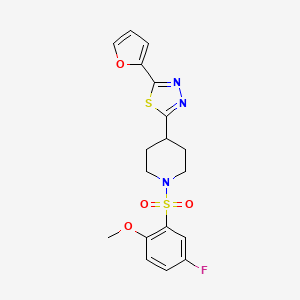

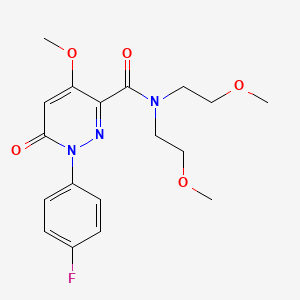

![molecular formula C17H20N2O3 B2553388 1-(3-甲基丁基)-4-苯基-4,7-二氢呋喃并[3,4-d]嘧啶-2,5(1H,3H)-二酮 CAS No. 2119223-91-3](/img/structure/B2553388.png)

1-(3-甲基丁基)-4-苯基-4,7-二氢呋喃并[3,4-d]嘧啶-2,5(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Pyrimidines can be synthesized through various methods. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at position 5 of the pyrimidine ring at high temperature . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base .

Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The 3D structure of related compounds can be viewed using specific software .

Chemical Reactions Analysis

Pyrimidines can undergo various chemical reactions. For instance, they can participate in oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . They can also undergo a ZnCl2-catalyzed three-component coupling reaction .

Physical And Chemical Properties Analysis

Pyrimidines are generally stable compounds with good solubility in common organic solvents .

科学研究应用

- Researchers have synthesized novel fused [1,2,3]triazolo [4ʹ,5ʹ:4,5]pyrido [2,3-d]pyrimidine linked 1,2,3-triazoles and tested them for cytotoxicity against cancer cell lines such as MCF-7 and A-549 in vitro .

- Notably, compounds like 5-((1-(4-chloro-3,5-dimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-[1,2,3]triazolo [4ʹ,5ʹ:4,5]pyrido [2,3-d]pyrimidine and 5-((1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-[1,2,3]triazolo [4ʹ,5ʹ:4,5]pyrido [2,3-d]pyrimidine exhibited potent anticancer activity .

- These compounds also showed promising inhibitory activity against the tyrosine kinase EGFR proteins, making them potential candidates for targeted therapy .

- Fused [1,2,3]triazoles have emerged as “lead compounds” in drug discovery due to their synthesis and pharmacological properties .

- The synthesized fused [1,2,3]triazolo [4ʹ,5ʹ:4,5]pyrido [2,3-d]pyrimidine linked 1,2,3-triazoles demonstrated potent EGFR inhibitory activity, comparable to or even better than the reference drug Erlotinib .

- The compound exhibited superior cytotoxic activity against MCF-7 and HCT-116 cancer cells, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively .

- Moderate activity was observed against HepG-2 cells (IC50 range: 48–90 nM) compared to the drug sorafenib (IC50: 144, 176, and 19 nM, respectively) .

- When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines can be transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

- The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process .

- The synthesized compounds hold promise as prospective anticancer drugs against MCF-7 and A-549 cancer cells .

Anticancer Activity

EGFR Targeting

Cytotoxicity Against Specific Cancer Cell Lines

Synthesis of Pyrido[2,3-d]pyrimidin-5-one Derivatives

Potential Anticancer Medicines

Drug Discovery and Pharmacological Properties

作用机制

未来方向

属性

IUPAC Name |

1-(3-methylbutyl)-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-11(2)8-9-19-13-10-22-16(20)14(13)15(18-17(19)21)12-6-4-3-5-7-12/h3-7,11,15H,8-10H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVDJASCWHQXGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methylbutyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2553307.png)

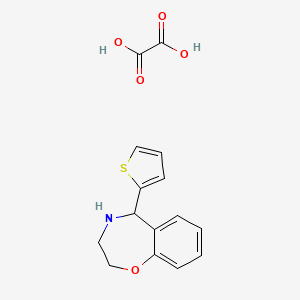

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide](/img/structure/B2553312.png)

![1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine](/img/structure/B2553316.png)

![3-(((5-Fluoro-2-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2553319.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2553322.png)

![5-Methyl-2-pentanamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553324.png)

![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2553326.png)

![N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2553328.png)